N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

CNS drug design hydrogen bond donor count blood-brain barrier permeability

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034582-45-9) is a synthetic small molecule (MF: C₁₅H₂₃N₅O₃; MW: 321.38 g/mol) belonging to the dimethylamino-pyrazine piperidine amide pharmacophore class. Its structure features a 3-(dimethylamino)pyrazin-2-yl ether linked to a piperidine ring at the 3-position, with an N-acetyl glycine amide side chain.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 2034582-45-9
Cat. No. B2931542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
CAS2034582-45-9
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C
InChIInChI=1S/C15H23N5O3/c1-11(21)18-9-13(22)20-8-4-5-12(10-20)23-15-14(19(2)3)16-6-7-17-15/h6-7,12H,4-5,8-10H2,1-3H3,(H,18,21)
InChIKeyHYDKWAIGSJBBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034582-45-9): Core Scaffold Identity and Research Provenance


N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034582-45-9) is a synthetic small molecule (MF: C₁₅H₂₃N₅O₃; MW: 321.38 g/mol) belonging to the dimethylamino-pyrazine piperidine amide pharmacophore class. Its structure features a 3-(dimethylamino)pyrazin-2-yl ether linked to a piperidine ring at the 3-position, with an N-acetyl glycine amide side chain [1]. The scaffold is related to pyrazine derivatives explored in patent literature as autotaxin inhibitors, FGFR kinase inhibitors, and adenosine receptor modulators [2][3]. However, this specific compound has not been individually characterized in peer-reviewed primary pharmacology literature, and its reported biological activity remains confined to computational predictions and class-level inferences from structurally related analogs.

Why In-Class Dimethylamino-Pyrazine Piperidine Analogs Cannot Substitute N-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Without Quantitative Justification


Compounds in the dimethylamino-pyrazine piperidine amide class exhibit pronounced sensitivity of biological activity to three structural features: (i) the position of the dimethylamino substituent on the pyrazine ring (3- vs. 6-substitution), (ii) the nature of the N-acyl group on the piperidine nitrogen, and (iii) the presence and stereochemistry of the 3-ether linkage. Published structure-activity relationship (SAR) studies on aryl-pyrazin-2-yl-N,N-dimethyl piperidine amines demonstrate that electron-donating substituents significantly enhance biological activity, while modifications to the heterocyclic core can ablate target engagement [1]. Additionally, the dimethylamino group is reported to be essential for kinase inhibition potency in related chemotypes; its removal results in loss of inhibitory activity (>1 µM) [2]. Consequently, procurement of a generic 'dimethylamino-pyrazine piperidine' analog without the precise N-acetyl glycine amide substitution pattern and 3-ether linkage cannot be assumed to reproduce the biological profile of CAS 2034582-45-9, underscoring the need for compound-specific evidence.

Quantitative Differentiation Evidence for N-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Versus Closest Structural Analogs


Hydrogen Bond Donor Count and Its Predicted Impact on CNS Target Engagement vs. N-Acyl Methanone Analogs

The target compound N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide possesses 3 hydrogen bond donors (HBD), conferred by the secondary amide NH in the N-acetyl glycine side chain [1]. In contrast, the majority of closely related analogs in the dimethylamino-pyrazine piperidine series bear ketone or methanone N-acyl groups (e.g., (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone; (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone), which have 0–1 HBD [2]. This elevated HBD count in the target compound (HBD = 3) lies above the CNS drug-likeness optimal range (HBD ≤ 2) while remaining within Lipinski compliance (HBD ≤ 5), resulting in a differentiated CNS penetration profile that may favor peripheral over central target engagement compared to ketone-linked analogs.

CNS drug design hydrogen bond donor count blood-brain barrier permeability medicinal chemistry

Anticancer Activity Class-Level Benchmarking Against Lung Carcinoma Cell Lines: Pyrazine-Piperidine Amide Pharmacophore Potency Range

While CAS 2034582-45-9 itself lacks direct cytotoxicity data, structurally proximate pyrazine-piperidine amide pharmacophores have demonstrated quantifiable in vitro anticancer activity. In the A549 non-small cell lung carcinoma model, aryl-pyrazin-2-yl-N,N-dimethyl piperidine amine derivatives exhibited IC₅₀ values of 40 µg/mL for the most potent analog (compound 3b) [1]. A separate study on pyrazine-piperidine amide derivatives against Calu-6 lung carcinoma cells reported IC₅₀ values of 45.21 µM and 89.64 µM for compounds 6B and 6D, respectively, with compound 6B inducing G2/M cell cycle arrest and caspase-3/8-mediated apoptosis [2]. These class-level data establish a potency benchmark range of approximately 40–90 µM (or 40 µg/mL) for this chemotype in lung cancer cell lines, providing an evidence-based expectation for the target compound's potential activity tier.

lung cancer cytotoxicity pyrazine-piperidine amide Calu-6 A549

Lipophilicity Differentiation (clogP = 0.17) and Predicted Oral Absorption vs. Higher-logP Methanone Analogs

The target compound exhibits a calculated logP (clogP) of 0.17, placing it at the lower end of the optimal oral drug-likeness range (logP 0–5) [1]. This value is markedly lower than the predicted logP of structurally related N-acyl methanone analogs such as (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone and (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, which incorporate more lipophilic aromatic acyl groups and are expected to have logP values in the range of 1.5–3.0 [2]. The lower clogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to these analogs, which may translate to a more favorable free fraction in biological assays—an important consideration for in vitro pharmacology and in vivo PK study design.

lipophilicity oral bioavailability ADME Lipinski Rule of Five drug-likeness

Rotatable Bond Count and Conformational Flexibility Differentiate Target from Rigidified Heteroaryl-Fused Analogs

The target compound contains 5 rotatable bonds (RB = 5) as calculated by the Sildrug/IBB platform [1]. This places it in an intermediate conformational flexibility range compared to (i) more rigid analogs such as (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034583-04-3), which incorporates a fused triazolopyrimidine system with fewer rotatable bonds, and (ii) more flexible analogs with extended alkyl chains or additional rotatable substituents. The 5-rotatable-bond profile represents a balance: sufficient flexibility for induced-fit binding to target proteins without the excessive entropic penalty that would compromise binding affinity. In structure-based drug design campaigns, this rotatable bond count positions the compound as a 'moderately flexible' scaffold, which is pharmacokinetically distinct from both highly rigid (RB ≤ 2) and highly flexible (RB ≥ 8) members of the chemotype family.

conformational flexibility entropic penalty target binding rotatable bonds molecular recognition

Dimethylamino Group Position (3- vs. 6-Substitution on Pyrazine) as a Critical Determinant of Target Selectivity in the Adenosine Receptor and Kinase Target Classes

The target compound features the dimethylamino substituent at the 3-position of the pyrazine ring (adjacent to the ether oxygen at position 2), which is the less common regioisomeric configuration. The majority of commercially available dimethylamino-pyrazine derivatives bear the substituent at the 6-position (e.g., N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide) [1]. The 3-dimethylamino regioisomer places the basic amine in closer proximity to the ether oxygen, creating a unique intramolecular electronic environment that can modulate the pKa of the pyrazine nitrogen and influence hydrogen bonding with target proteins. In the adenosine receptor ligand field, pyrazine substitution patterns are known to dictate A₁ vs. A₂A vs. A₃ subtype selectivity profiles, with regioisomeric pyrazine derivatives showing differential affinity across receptor subtypes [2]. For kinase targets such as Syk, the position of the amino substituent on the pyrazine ring directly impacts ATP-binding pocket complementarity and inhibitor potency [3].

adenosine receptor kinase inhibition regioisomerism pyrazine substitution target selectivity

Evidence-Backed Application Scenarios for N-(2-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide in Scientific Research and Early-Stage Drug Discovery


Kinase Selectivity Profiling Panels for Pyrazine-Piperidine Chemotype Expansion

The 3-dimethylamino regioisomeric configuration of the target compound, combined with its N-acetyl glycine amide side chain (HBD = 3), makes this compound a valuable probe for expanding kinase selectivity panels, specifically to assess whether the 3-dimethylamino pyrazine substitution pattern conveys differential selectivity against kinases such as Syk, FGFR, or PI3K family members relative to the more common 6-dimethylamino regioisomers [1]. Patent literature demonstrates that aminopyrazine derivatives with optimized carboxamide motifs achieve high Syk kinase inhibition potency but require careful tuning of cellular activity [2]. The target compound's unique HBD profile (3 donors) provides an opportunity to evaluate the role of hydrogen bond donor count in kinase active-site engagement, complementing existing methanone-linked analogs with 0–1 HBD. Procurement of this specific regioisomer is justified when building focused compound libraries for kinase selectivity fingerprinting.

CNS vs. Peripheral Target Engagement Studies Leveraging Physicochemical Differentiation

The target compound's calculated clogP of 0.17 and TPSA of 105.12 Ų position it at the boundary of CNS drug-likeness, with an HBD count of 3 slightly exceeding the CNS MPO optimal range (HBD ≤ 2) while remaining fully Lipinski-compliant [1]. This profile is distinct from the higher-logP methanone analogs in the series, which are predicted to have greater brain penetration. Researchers investigating adenosine receptor modulation (A₁/A₂A/A₃) or autotaxin inhibition can use this compound as a 'peripherally biased' control in head-to-head CNS penetration studies against more lipophilic analogs. The class-level evidence that pyrazine-piperidine derivatives act as autotaxin inhibitors with potential anticancer applications [2] further supports the use of this compound in PK/PD studies where peripheral restriction is desirable to minimize CNS-mediated side effects. Procurement should be paired with in vitro PAMPA-BBB or MDCK-MDR1 permeability assays to validate the predicted CNS exclusion.

Apoptosis Mechanism-of-Action Studies in Lung Carcinoma Using Pyrazine-Piperidine Amide Pharmacophores

The pyrazine-piperidine amide pharmacophore class has established activity against lung carcinoma cell lines, with compound 6B demonstrating IC₅₀ = 45.21 µM against Calu-6 cells and inducing G2/M cell cycle arrest, caspase-3/8 activation, and p53 upregulation [1]. The target compound, bearing the same core pharmacophore with a differentiated N-acetyl glycine amide side chain, serves as a structural probe to dissect whether the N-acyl substituent modulates the apoptotic vs. antiproliferative balance observed in this chemotype. The lower clogP (0.17 vs. predicted ~1.5–3.0 for methanone analogs) also allows investigation of whether reduced lipophilicity alters cellular uptake kinetics and intracellular target engagement in Calu-6 and A549 models. Researchers should benchmark the target compound's potency against the published 40–90 µM range and assess whether the N-acetyl glycine amide modification shifts the concentration-response curve relative to compound 6B.

Metabolic Stability and Plasma Protein Binding Profiling in the Dimethylamino-Pyrazine Ether Series

The ether linkage at the 3-position of the piperidine ring, connecting to the 3-(dimethylamino)pyrazin-2-yl moiety, introduces a potential metabolic soft spot (O-dealkylation) that may differentiate the target compound's metabolic stability from analogs with direct C-C bonds between piperidine and pyrazine. The N-acetyl glycine amide side chain also presents a potential amide hydrolysis site. Comparative metabolic stability studies in liver microsomes (human, rat) between the target compound and non-ether-linked analogs can quantify the impact of the 3-ether linkage on intrinsic clearance. Given that the compound's lower clogP predicts reduced non-specific protein binding, researchers should measure free fraction (fᵤ) in plasma protein binding assays and compare it against higher-logP methanone analogs to determine whether the target compound offers a more favorable free drug hypothesis for in vivo efficacy studies. This scenario is essential for prioritizing compounds within the chemotype for lead optimization.

Quote Request

Request a Quote for N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.